Angeolide

Anti-inflammatory research Nitric Oxide synthase inhibition Phthalide natural products

Select Angeolide for its unambiguous X-ray crystallography-confirmed stereochemistry, ensuring reproducible results distinct from angelicolide or tokinolides. Its specific NO inhibition (IC50=3.92 μM) and GABAa receptor binding (IC50=29 μM) make it ideal for inflammation pathway studies, neuroscience research, and structure-activity relationship investigations. It serves as a certified analytical reference standard for Angelica species quality control and metabolomics. Referenced in patent CN101181321A as a quantifiable anti-tumor formulation constituent (10–25%). Inquire for bulk or custom synthesis.

Molecular Formula C24H28O4
Molecular Weight 380.484
CAS No. 81957-73-5
Cat. No. B2691686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngeolide
CAS81957-73-5
Molecular FormulaC24H28O4
Molecular Weight380.484
Structural Identifiers
SMILESCCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC
InChIInChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11+/t15-,17+,23+,24+/m1/s1
InChIKeyDZMFTLLDUYBHLI-GMZNNUCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Angeolide (CAS 81957-73-5) Baseline Chemical and Biological Profile for Research Procurement


Angeolide is a dimeric phthalide natural product, specifically a dimer of butylidenephthalide (ligustilide), belonging to the isobenzofuran class of organic compounds [1]. It has been isolated from the roots of Angelica glauca and Levisticum officinale [2]. Its molecular formula is C24H28O4 with a molecular weight of 380.5 g/mol [1]. The stereochemistry and structure of this lactone were unambiguously established by X-ray crystallography, confirming its identity as a well-characterized, complex natural product [3].

Why Other Phthalide Dimers Cannot Substitute for Angeolide in Research Applications


Within the class of dimeric phthalides from Angelica species, direct substitution is not scientifically valid due to compound-specific stereochemistry and divergent biological activity profiles. Angeolide is a specific dimer of (E)-ligustilide with a defined stereochemistry confirmed by X-ray analysis, which differs from other dimers like angelicolide (a symmetric dimer of (E)-ligustilide) and tokinolides [1]. While many phthalide dimers exhibit general anti-inflammatory or cytotoxic properties, quantitative assays reveal that their potencies and target specificities vary significantly. For instance, Angeolide demonstrates an IC50 of 3.92 μM for NO inhibition [2], a value distinct from that of its close analog ligustchuane B (3.23 μM) [2] and the calcium channel inhibition of a different dimer (4 × 10-7 M) [3]. Therefore, selecting Angeolide over an in-class alternative is required when the research objective demands its specific stereochemical architecture and distinct quantitative bioactivity.

Quantitative Differentiation of Angeolide from Phthalide Dimers: Head-to-Head Bioactivity Data


Angeolide NO Inhibition Potency Relative to Phthalide Analogs in RAW264.7 Cells

In a comparative evaluation of 48 compounds from Angelica sinensis roots, Angeolide (compound 25) exhibited a specific IC50 of 3.92 μM for inhibiting nitric oxide (NO) production in LPS-induced RAW264.7 macrophages [1]. This activity was determined using the Griess method. The potency of Angeolide can be directly compared to that of the closely related phthalide dimer ligustchuane B (compound 33), which showed a slightly more potent IC50 of 3.23 μM, and to 7-(2-butyrylbenzoyl)senkyunolide I (compound 1, IC50: 3.43 μM) [1]. This quantitative comparison confirms that Angeolide is an active anti-inflammatory agent, but its potency is distinguishable from its structural analogs.

Anti-inflammatory research Nitric Oxide synthase inhibition Phthalide natural products

Angeolide GABAa Receptor Binding Affinity Compared to Riligustilide

In an in vitro GABAa receptor-binding assay, Angeolide (reported as dimer 1) demonstrated an IC50 value of 29 μM [1]. In the same assay, the related dimer riligustilide (dimer 2) exhibited a slightly higher affinity with an IC50 of 24 μM [1]. This data provides a direct quantitative comparison of two structurally related phthalide dimers on a central nervous system target, indicating that while both are active, riligustilide is marginally more potent at the GABAa receptor.

Neuropharmacology GABAa receptor modulation Anxiolytic drug discovery

Definitive Structural Identity of Angeolide via X-ray Crystallography

The absolute stereochemistry and three-dimensional structure of Angeolide were unambiguously determined using X-ray crystallography [1]. This is a critical point of differentiation from many other phthalide dimers whose structures are often deduced by spectroscopic methods alone. The X-ray structure confirms Angeolide is a dimer of (E)-ligustilide with a specific stereochemistry [1]. In contrast, other dimers like angelicolide are symmetric dimers [2].

Natural product chemistry Stereochemical elucidation Analytical chemistry

Targeted Research Applications for Angeolide Based on Quantified Differentiation


Anti-inflammatory Lead Compound with a Defined IC50 Profile

Based on its NO inhibition activity (IC50 = 3.92 μM in RAW264.7 cells) [1], Angeolide is well-suited for research into inflammation pathways. Its moderate potency distinguishes it from more potent analogs like ligustchuane B, making it a useful tool for studying structure-activity relationships or for applications where a less potent, more titratable effect is desired.

Neuropharmacological Probe for GABAa Receptor Studies

Angeolide's defined GABAa receptor binding affinity (IC50 = 29 μM) [2] makes it a valuable probe for neuroscience research. Its lower affinity compared to riligustilide (24 μM) allows for comparative studies investigating the subtle effects of structural differences on GABAergic modulation.

High-Purity Analytical Reference Standard for Dimeric Phthalides

Due to its unambiguous structural confirmation by X-ray crystallography [3], Angeolide is an ideal analytical reference standard for the quality control, metabolomics, and natural product chemistry of Angelica species. It provides a reliable benchmark for the identification and quantification of this specific phthalide dimer in complex mixtures.

Component in Defined Natural Product Formulations for Cancer Research

A Chinese patent (CN101181321A) describes an active component of Angelica sinensis containing Angeolide (10-25%) along with Japoangelol D and Angelicolide for use in preparing anti-tumor drugs [4]. While the patent covers a mixture, it highlights Angeolide's role as a quantifiable constituent in a standardized, bioactive natural product formulation, relevant for research into traditional medicine's anti-cancer effects.

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